molecular formula C16H21N3 B13012659 5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine

5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine

Cat. No.: B13012659
M. Wt: 255.36 g/mol
InChI Key: ZMMVBXABBUJKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

5-[amino(phenyl)methyl]-3-methyl-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C16H21N3/c1-11(2)19-16-12(3)9-14(10-18-16)15(17)13-7-5-4-6-8-13/h4-11,15H,17H2,1-3H3,(H,18,19)

InChI Key

ZMMVBXABBUJKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(C)C)C(C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.